2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol
Description
2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol is a synthetic organic compound characterized by the presence of a phenol group substituted with two iodine atoms and a piperazine ring
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4,6-diiodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18I2N2O/c1-2-16-3-5-17(6-4-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCAGHSTWBMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-diiodophenol and 1-ethylpiperazine.
Reaction: The 4,6-diiodophenol is reacted with 1-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions, to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of deiodinated phenols.
Substitution: Formation of alkylated or arylated phenols.
Scientific Research Applications
2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high refractive indices or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Effects: These interactions can lead to changes in cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another compound with a piperazine ring and similar substituents.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A related compound with a different substitution pattern on the piperazine ring.
Uniqueness
2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol is unique due to:
Iodine Substitution: The presence of two iodine atoms on the phenol ring, which imparts distinct chemical and physical properties.
Versatility: Its ability to undergo various chemical reactions, making it a versatile intermediate in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
